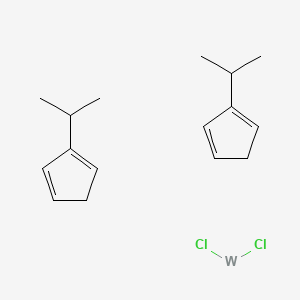
dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene” would involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced industrial techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
“dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
“dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene” include other chemical entities with related structures and properties. These compounds may share similar functional groups or chemical backbones.
Uniqueness
“this compound” is unique due to its specific chemical structure, which may confer distinct properties and applications compared to other similar compounds. The exact nature of its uniqueness would depend on detailed structural and functional analysis.
Conclusion
“this compound” is a compound with significant potential in various scientific fields. Its preparation, chemical reactions, and applications make it a valuable entity for research and industrial use. Further studies are needed to fully understand its mechanism of action and to explore its full range of applications.
Properties
IUPAC Name |
dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5-7H,4H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMRUQYWGTVWSP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC=C1.CC(C)C1=CCC=C1.Cl[W]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2W |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














